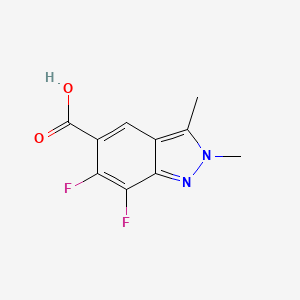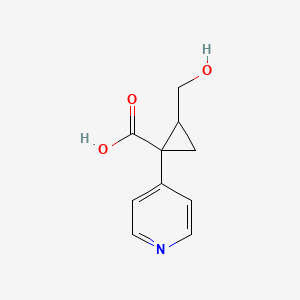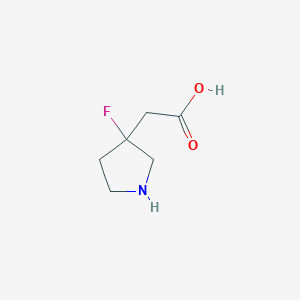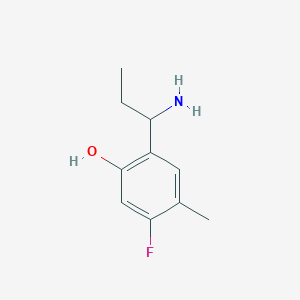
2-(1-Aminopropyl)-5-fluoro-4-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Aminopropyl)-5-fluoro-4-methylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of an amino group attached to a propyl chain, a fluorine atom, and a methyl group on the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminopropyl)-5-fluoro-4-methylphenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-4-methylphenol and 1-bromopropane.
Nucleophilic Substitution: The first step involves the nucleophilic substitution of 1-bromopropane with 5-fluoro-4-methylphenol in the presence of a base such as potassium carbonate. This reaction yields 2-(1-bromopropyl)-5-fluoro-4-methylphenol.
Amination: The second step involves the amination of 2-(1-bromopropyl)-5-fluoro-4-methylphenol with ammonia or an amine source under suitable conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminopropyl)-5-fluoro-4-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield secondary or tertiary amines.
Scientific Research Applications
2-(1-Aminopropyl)-5-fluoro-4-methylphenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Aminopropyl)-5-fluoro-4-methylphenol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Aminopropyl)-5-fluoro-4-chlorophenol
- 2-(1-Aminopropyl)-5-fluoro-4-bromophenol
- 2-(1-Aminopropyl)-5-fluoro-4-iodophenol
Uniqueness
2-(1-Aminopropyl)-5-fluoro-4-methylphenol is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. The combination of the amino, fluoro, and methyl groups provides a distinct profile that can be exploited for specific applications in research and industry.
Properties
Molecular Formula |
C10H14FNO |
|---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
2-(1-aminopropyl)-5-fluoro-4-methylphenol |
InChI |
InChI=1S/C10H14FNO/c1-3-9(12)7-4-6(2)8(11)5-10(7)13/h4-5,9,13H,3,12H2,1-2H3 |
InChI Key |
PXPLMIYNZRVDJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C=C(C(=C1)C)F)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-1-(2-methylphenyl)-4-[(4-methylphenyl)methylidene]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B13320852.png)
![4,10,13-Trioxatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-6-one](/img/structure/B13320857.png)
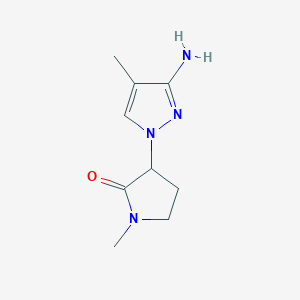
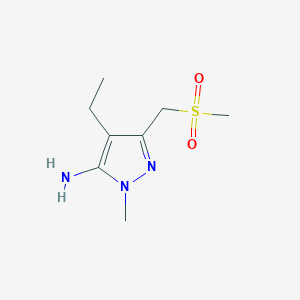
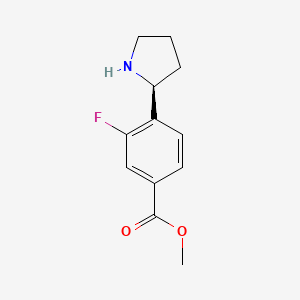
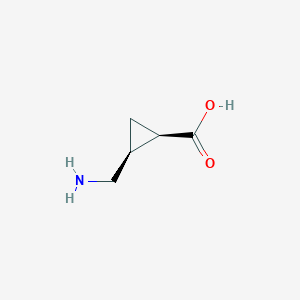
![({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(methyl)amine](/img/structure/B13320883.png)
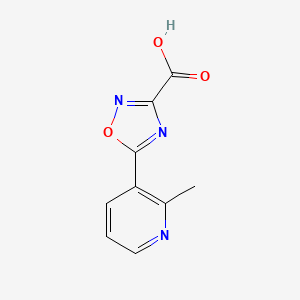
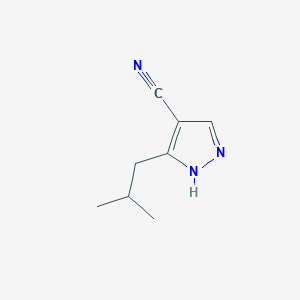
![3-Amino-1-[2-(dimethylamino)ethyl]piperidin-2-one](/img/structure/B13320919.png)

